molecular formula C9H7N5OS B14080055 3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole CAS No. 101480-22-2

3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole

Cat. No.: B14080055
CAS No.: 101480-22-2
M. Wt: 233.25 g/mol
InChI Key: MIJOGDQRETVLGQ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with a suitable tetrazole precursor. Industrial production methods may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity .

Chemical Reactions Analysis

3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like acetone, catalysts like anhydrous potassium carbonate, and specific temperature controls . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to interact with enzymes and receptors in biological systems. The benzothiazole moiety contributes to the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole can be compared with other similar compounds, such as:

Properties

CAS No.

101480-22-2

Molecular Formula

C9H7N5OS

Molecular Weight

233.25 g/mol

IUPAC Name

3-(2H-tetrazol-5-ylmethoxy)-1,2-benzothiazole

InChI

InChI=1S/C9H7N5OS/c1-2-4-7-6(3-1)9(12-16-7)15-5-8-10-13-14-11-8/h1-4H,5H2,(H,10,11,13,14)

InChI Key

MIJOGDQRETVLGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)OCC3=NNN=N3

Origin of Product

United States

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